N-[1,1,1-trifluoro-3-(oxolan-2-yl)propan-2-yl]-3,6-dihydro-2H-pyridine-1-carboxamide
Description
N-[1,1,1-trifluoro-3-(oxolan-2-yl)propan-2-yl]-3,6-dihydro-2H-pyridine-1-carboxamide is a synthetic organic compound characterized by the presence of trifluoromethyl and oxolane groups
Properties
IUPAC Name |
N-[1,1,1-trifluoro-3-(oxolan-2-yl)propan-2-yl]-3,6-dihydro-2H-pyridine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F3N2O2/c14-13(15,16)11(9-10-5-4-8-20-10)17-12(19)18-6-2-1-3-7-18/h1-2,10-11H,3-9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKSFVXFUAEORN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CC(C(F)(F)F)NC(=O)N2CCC=CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,1,1-trifluoro-3-(oxolan-2-yl)propan-2-yl]-3,6-dihydro-2H-pyridine-1-carboxamide typically involves the reaction of 1,1,1-trifluoro-3-(oxolan-2-yl)propan-2-amine with a suitable carboxylic acid derivative under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[1,1,1-trifluoro-3-(oxolan-2-yl)propan-2-yl]-3,6-dihydro-2H-pyridine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the oxolane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[1,1,1-trifluoro-3-(oxolan-2-yl)propan-2-yl]-3,6-dihydro-2H-pyridine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1,1,1-trifluoro-3-(oxolan-2-yl)propan-2-yl]-3,6-dihydro-2H-pyridine-1-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,1,1-trifluoro-3-(pyridin-2-yl)propan-2-one: Similar in structure but with a pyridine ring instead of the oxolane ring.
1,1,1-trifluoro-3-(oxolan-2-yl)propan-2-amine: Lacks the pyridine and carboxamide groups, making it less complex.
Uniqueness
N-[1,1,1-trifluoro-3-(oxolan-2-yl)propan-2-yl]-3,6-dihydro-2H-pyridine-1-carboxamide is unique due to the combination of its trifluoromethyl, oxolane, and pyridine groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
